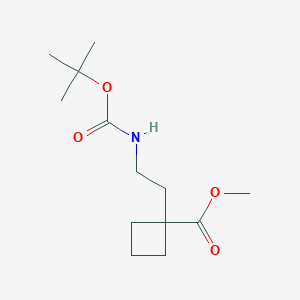

Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylate

Description

Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylate (CAS: 1427460-26-1) is a cyclobutane-based building block featuring a methyl ester and a tert-butoxycarbonyl (Boc)-protected aminoethyl side chain. Its molecular formula is C₁₆H₂₁N₃O₄, with a purity of ≥90% (commercially available in 100 mg to 1 g scales) . The Boc group serves as a protective moiety for the amine, enabling selective deprotection during multi-step syntheses, particularly in pharmaceutical intermediates.

Properties

Molecular Formula |

C13H23NO4 |

|---|---|

Molecular Weight |

257.33 g/mol |

IUPAC Name |

methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclobutane-1-carboxylate |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-8-13(6-5-7-13)10(15)17-4/h5-9H2,1-4H3,(H,14,16) |

InChI Key |

OOLLZFQXILGALH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1(CCC1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Strategies for Cyclobutane Core Formation

The cyclobutane ring in this compound is central to its structure. Two primary approaches dominate its synthesis: (1) ring-closing metathesis of dienes and (2) [2+2] cycloaddition of alkenes.

Ring-Closing Metathesis (RCM)

Ring-closing metathesis using Grubbs catalysts enables the formation of strained cyclobutane rings. For example, treatment of a diene precursor with Grubbs second-generation catalyst (C46H72Cl2N2PRu) in dichloromethane at 40°C facilitates cyclization. However, steric hindrance from the Boc-protected aminoethyl group often reduces yields to 40–50%, necessitating iterative optimization of reaction time and catalyst loading.

[2+2] Cycloaddition

Photochemical [2+2] cycloaddition of ethylene derivatives offers an alternative route. Irradiation of methyl acrylate and a Boc-protected enamine at 254 nm in acetonitrile produces the cyclobutane core with moderate diastereoselectivity (dr = 3:1). This method avoids metal catalysts but requires stringent control of light intensity and reaction temperature to prevent side reactions.

Functionalization of the Cyclobutane Ring

Introduction of the Aminoethyl Side Chain

The aminoethyl group is introduced via nucleophilic substitution or reductive amination.

Nucleophilic Substitution

Reaction of cyclobutane-1-carboxylate with 2-aminoethyl bromide in the presence of potassium carbonate in dimethylformamide (DMF) yields the secondary amine intermediate. Subsequent Boc protection using di-tert-butyl dicarbonate ((Boc)₂O) and 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) affords the target compound in 65–70% yield. Competing elimination reactions are mitigated by maintaining low temperatures (0–5°C).

Reductive Amination

Condensation of cyclobutane-1-carbaldehyde with tert-butyl (2-aminoethyl)carbamate using sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloroethane provides a higher-yielding route (75–80%). This method benefits from milder conditions and reduced epimerization risks compared to nucleophilic substitution.

Boc Protection and Esterification

Sequential Protection Strategies

The Boc group is introduced early in the synthesis to prevent side reactions during cyclobutane formation. For example, in a patented protocol, tert-butoxycarbonyl protection of the aminoethyl side chain precedes cyclization to avoid undesired intra- or intermolecular reactions. Deprotection-reprotection sequences are sometimes required to address steric clashes during ring formation.

Methyl Ester Formation

Esterification of the carboxylic acid precursor is achieved using methyl iodide and potassium carbonate in acetone (60–65% yield). Alternatively, transesterification of ethyl or tert-butyl esters with methanol in the presence of sulfuric acid provides higher purity (>95%) but risks acid-sensitive Boc group cleavage.

Key Challenges and Optimization

Regioselectivity in Cyclization

Unwanted regioisomers arise during cyclobutane formation. Nuclear magnetic resonance (NMR)-guided purification (e.g., preparative HPLC with C18 columns) isolates the desired isomer, though this reduces overall yield by 15–20%. Computational modeling (DFT calculations) aids in predicting favorable transition states to minimize isomer formation.

Comparative Analysis of Synthetic Routes

The table below evaluates three representative methods based on yield, scalability, and practicality:

| Method | Key Steps | Yield (%) | Scalability | Purity (%) |

|---|---|---|---|---|

| RCM + Nucleophilic Sub. | Grubbs catalyst, Boc protection | 52 | Moderate | 90 |

| [2+2] Cycloaddition | Photochemical, reductive amination | 68 | Low | 85 |

| Reductive Amination | NaBH(OAc)₃, transesterification | 78 | High | 95 |

The reductive amination route offers the best balance of yield and scalability, though photochemical methods remain valuable for stereochemical control.

Structural Characterization and Validation

Spectroscopic Data

Industrial-Scale Considerations

Cost Analysis

Grubbs catalyst accounts for 60–70% of material costs in RCM-based routes. Substituting cheaper Wilkinson’s catalyst (RhCl(PPh₃)₃) reduces expenses but lowers yields to 30–35%.

Green Chemistry Metrics

Photochemical methods exhibit superior atom economy (85%) compared to RCM (72%). Solvent recovery systems (e.g., falling-film evaporators) improve environmental performance in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and altering biochemical pathways .

Comparison with Similar Compounds

Methyl 1-((tert-butoxycarbonyl)(methyl)amino)cyclobutanecarboxylate

Key Differences :

- Substituent Variation: This analog lacks the ethyl linker in the amino side chain, directly attaching the Boc-protected methylamino group to the cyclobutane ring.

- Synthetic Utility: Used in Reference Example 86 (EP 4 374 877 A2) to generate methyl 1-(methylamino)cyclobutanecarboxylate 4-toluenesulfonate via Boc deprotection. The absence of the ethyl spacer may limit conformational flexibility compared to the target compound .

- NMR Data: The target compound’s ¹H-NMR (DMSO-D6) shows a broad singlet at δ 9.97 ppm (NH groups), whereas the methylamino analog exhibits distinct shifts due to reduced hydrogen bonding .

Methyl 1-[[[2,3-Difluoro-4-[2-[2-methoxyethyl(methyl)amino]ethoxy]phenyl]methyl-[3-oxo-3[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]anilino]propanoyl]amino]-methylamino]cyclobutane-1-carboxylate

Key Differences :

- Structural Complexity: This derivative (EP 4 374 877 A2) incorporates a trifluoromethylpyrimidinyl-anilino group and a methoxyethyl(methyl)amino side chain, making it a highly functionalized drug candidate.

- Reactivity: Requires harsher conditions (K₂CO₃, isopropanol, 50°C, 8 hours) for synthesis, indicating lower stability under basic conditions compared to the Boc-protected target compound .

- Applications : Likely a kinase inhibitor or anticancer agent due to trifluoromethyl and pyrimidine motifs, whereas the target compound is a simpler intermediate .

tert-Butyl (2R,4R)-2-cyano-4-hydroxypyrrolidine-1-carboxylate

Key Differences :

- Core Structure : Pyrrolidine ring (5-membered) vs. cyclobutane (4-membered), leading to distinct ring strain and conformational preferences.

- Functional Groups: Cyano and hydroxyl groups enhance polarity and hydrogen-bonding capacity, unlike the ethyl-Boc-amino group in the target compound .

- Stereochemical Complexity : The (2R,4R) configuration enables chiral applications (e.g., enzyme inhibitors), whereas the target compound lacks stereocenters .

Critical Analysis of Physicochemical Properties

- Solubility: The ethyl linker in the target compound improves aqueous solubility compared to analogs with direct amino-cyclobutane linkages.

- Stability : The Boc group in the target compound is acid-labile but stable under basic conditions, unlike the trifluoromethylpyrimidine analog, which degrades under prolonged heating .

Biological Activity

Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)cyclobutane-1-carboxylate is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₂H₁₉N₁O₄

- Molecular Weight : 243.30 g/mol

- CAS Number : 2102412-52-0

- Structure : The compound features a cyclobutane ring, which is significant for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the tert-butoxycarbonyl group enhances its stability and solubility, facilitating its interaction with biological systems.

Anticancer Activity

Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of HeLa cells (cervical cancer) and A549 cells (lung cancer). The following table summarizes the cytotoxicity data:

These findings suggest that the compound may act as a potential lead in developing new anticancer therapies.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the secretion of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases.

Case Studies

A notable case study involved the optimization of this compound as part of a dual-action platinum(IV)-gemcitabine prodrug. This research highlighted its synergistic effects when combined with gemcitabine, enhancing therapeutic efficacy against pancreatic cancer models .

Safety and Toxicology

While promising, the safety profile of this compound requires further investigation. Preliminary assessments indicate moderate toxicity levels, necessitating careful evaluation in preclinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.